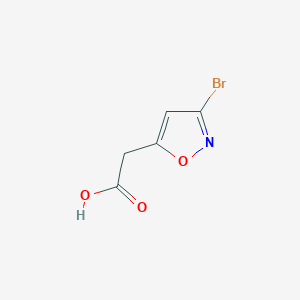
2-(3-Bromoisoxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromoisoxazol-5-yl)acetic acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The presence of a bromine atom in the 3-position of the isoxazole ring and an acetic acid moiety makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoisoxazol-5-yl)acetic acid typically involves the formation of the isoxazole ring followed by bromination and subsequent introduction of the acetic acid group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoisoxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Esterification and Amidation: The acetic acid moiety can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Esterification and Amidation: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazoles with different functional groups at the 3-position.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the isoxazole ring.
Esterification and Amidation: Products include esters and amides derived from the acetic acid moiety.
Scientific Research Applications
2-(3-Bromoisoxazol-5-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromoisoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The acetic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoxazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Isoxazole-5-acetic acid: Lacks the bromine atom, which may reduce its reactivity and biological activity.
2-(3-Chloroisoxazol-5-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
2-(3-Bromoisoxazol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4992-20-5 |
|---|---|
Molecular Formula |
C5H4BrNO3 |
Molecular Weight |
205.99 g/mol |
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4BrNO3/c6-4-1-3(10-7-4)2-5(8)9/h1H,2H2,(H,8,9) |
InChI Key |
RSSNLWIEJPYGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















